4-Chloro-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one
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Overview
Description
4-Chloro-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is a heterocyclic compound containing chlorine, oxygen, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a chlorinated hydroxyphosphonate with a suitable reagent to form the oxaphosphol ring. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing catalysts and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield different hydroxyphosphol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized oxaphosphol derivatives.
Scientific Research Applications
4-Chloro-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-thione: Similar structure but with a sulfur atom replacing the oxygen.
4-Chloro-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-selenone: Selenium analog with different reactivity and properties.
Uniqueness
4-Chloro-2-hydroxy-2,5-dihydro-1,2lambda~5~-oxaphosphol-2-one is unique due to its specific combination of chlorine, oxygen, and phosphorus within a heterocyclic ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
62416-77-7 |
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Molecular Formula |
C3H4ClO3P |
Molecular Weight |
154.49 g/mol |
IUPAC Name |
4-chloro-2-hydroxy-5H-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C3H4ClO3P/c4-3-1-7-8(5,6)2-3/h2H,1H2,(H,5,6) |
InChI Key |
ZQENQHJOZGUMAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CP(=O)(O1)O)Cl |
Origin of Product |
United States |
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